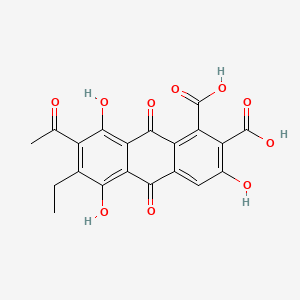
7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid
説明
7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid is a complex organic compound with the molecular formula C20H14O10. It is also known as laccaic acid and is a derivative of anthracene. This compound is notable for its unique structure, which includes multiple hydroxyl and carbonyl groups, making it a subject of interest in various scientific fields.
特性
CAS番号 |
6219-66-5 |
|---|---|
分子式 |
C20H14O10 |
分子量 |
414.3 g/mol |
IUPAC名 |
7-acetyl-6-ethyl-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C20H14O10/c1-3-6-9(5(2)21)17(25)14-13(15(6)23)16(24)7-4-8(22)11(19(27)28)12(20(29)30)10(7)18(14)26/h4,22-23,25H,3H2,1-2H3,(H,27,28)(H,29,30) |
InChIキー |
RHAXKFFKGZJUOE-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=C2C(=C1O)C(=O)C3=CC(=C(C(=C3C2=O)C(=O)O)C(=O)O)O)O)C(=O)C |
正規SMILES |
CCC1=C(C(=C2C(=C1O)C(=O)C3=CC(=C(C(=C3C2=O)C(=O)O)C(=O)O)O)O)C(=O)C |
外観 |
Solid powder |
他のCAS番号 |
6219-66-5 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
4-(4-dimethylaminophenylazo) beta-lactoside lac dye lac resin, C.I. natural red 25 laccaic acid |
製品の起源 |
United States |
準備方法
The preparation of 7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the extraction from natural sources such as lac insects. The process includes:
Extraction from Lac Insects: The lac dye is extracted from the secretion of lac insects. The extraction involves crushing the insect bodies and washing them with water to obtain the dye.
Chemical Synthesis: The compound can also be synthesized through a series of chemical reactions involving the acetylation and hydroxylation of anthracene derivatives. .
化学反応の分析
7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles. .
科学的研究の応用
7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as an antioxidant and anti-inflammatory agent.
Industry: It is used in the production of dyes and pigments for textiles and other materials .
作用機序
The mechanism of action of 7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. Its hydroxyl groups allow it to form hydrogen bonds with proteins and other biomolecules, influencing their function and stability .
類似化合物との比較
7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid can be compared with other anthracene derivatives such as:
9,10-Anthracenedicarboxylic acid: Similar in structure but lacks the acetyl and ethyl groups, making it less reactive in certain chemical reactions.
1,2-Anthraquinone: Another derivative with different functional groups, leading to distinct chemical properties and applications.
Anthracene-2-carboxylic acid: A simpler derivative with fewer hydroxyl groups, resulting in different reactivity and uses
This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific disciplines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


